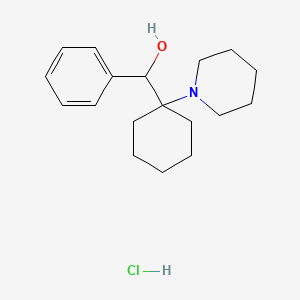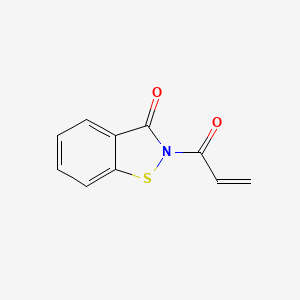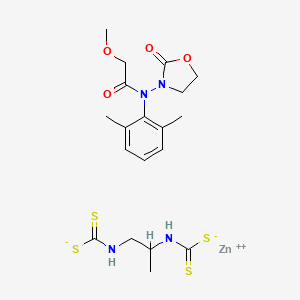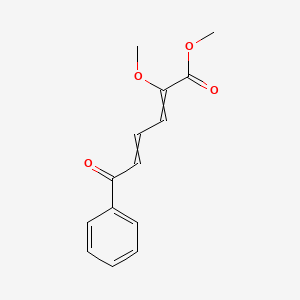
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate can be synthesized through the reduction of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid using specific reducing enzymes. The reaction typically requires the presence of NADPH as a cofactor and is carried out under controlled pH conditions, usually between pH 5 and 7 .
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic reduction processes, scaled up to meet production demands. The use of bioreactors and optimized reaction conditions ensures efficient conversion and high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate undergoes various chemical reactions, including reduction, hydrolysis, and substitution. The compound is particularly known for its reduction reactions, where it is converted into different derivatives depending on the reducing agents and conditions used .
Common Reagents and Conditions
Reduction: NADPH and specific reducing enzymes such as HOPDA reducing enzyme III.
Hydrolysis: Water and acidic or basic catalysts.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Reduction: 2-methoxy-6-oxo-6-phenylhexa-2-enoic acid methyl ester.
Hydrolysis: Benzoic acid and 2-hydroxy-2,4-pentadienoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate involves its interaction with specific enzymes that catalyze its reduction and hydrolysis. The compound undergoes keto-enol tautomerization, followed by nucleophilic attack by the enzyme’s active site residues, leading to the formation of intermediate products . The final products are released after further enzymatic reactions, regenerating the free enzyme .
Comparación Con Compuestos Similares
Methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate can be compared with similar compounds such as:
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: The parent compound from which it is derived.
Methyl benzoylformate: Another aromatic ester with similar reactivity.
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: A closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific enzymatic reduction pathway and the resulting methyl ester form, which exhibits distinct chemical behavior and applications .
Propiedades
Número CAS |
104514-15-0 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
methyl 2-methoxy-6-oxo-6-phenylhexa-2,4-dienoate |
InChI |
InChI=1S/C14H14O4/c1-17-13(14(16)18-2)10-6-9-12(15)11-7-4-3-5-8-11/h3-10H,1-2H3 |
Clave InChI |
QUNLTSNVNDGBAE-UHFFFAOYSA-N |
SMILES canónico |
COC(=CC=CC(=O)C1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)

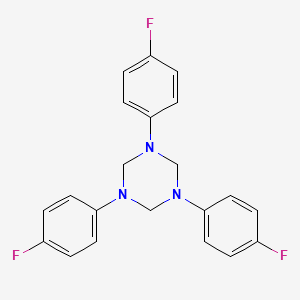

![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)

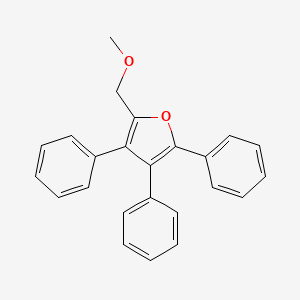
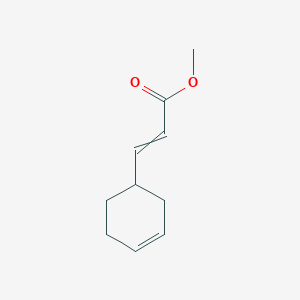
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)

